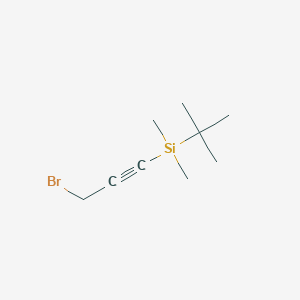

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

Description

BenchChem offers high-quality (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-1-ynyl-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrSi/c1-9(2,3)11(4,5)8-6-7-10/h7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXPORFIUHLWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C#CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane CAS 131365-11-2 properties

CAS 131365-11-2 | TBDMS-Propargyl Bromide

Executive Summary & Core Identity

(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (commonly referred to as TBDMS-propargyl bromide ) is a bifunctional organosilicon building block used extensively in advanced organic synthesis. It serves as a robust, electrophilic source of the propargyl silane motif.

Distinct from its trimethylsilyl (TMS) analog, the tert-butyldimethylsilyl (TBDMS) group provides superior steric shielding and hydrolytic stability. This stability allows the alkyne terminus to survive reaction conditions (such as basic aqueous workups or mild nucleophilic attacks) that would cleave a TMS group, making it the reagent of choice for multi-step total syntheses and the construction of complex natural product scaffolds.

Chemical Identity

| Property | Detail |

| CAS Number | 131365-11-2 |

| IUPAC Name | (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane |

| Common Names | 3-Bromo-1-(tert-butyldimethylsilyl)propyne; TBDMS-propargyl bromide |

| Molecular Formula | C |

| Molecular Weight | 233.22 g/mol |

| SMILES | CC(C)(C)(C)C#CCBr |

| Structure | TBDMS–C≡C–CH |

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.

| Property | Value | Context/Notes |

| Physical State | Liquid | Colorless to pale yellow oil.[1] |

| Boiling Point | ~85–90 °C @ 2 mmHg | Extrapolated from TMS analog (79-83°C) and predicted values (~216°C atm). Distillation under high vacuum is required to prevent decomposition. |

| Density | 1.113 g/mL | At 25 °C. Denser than water. |

| Refractive Index | Estimated range based on silyl alkyne trends. | |

| Solubility | Organic Solvents | Miscible with CH |

| Stability | Cold Storage (2–8 °C) | Sensitive to light and heat. The C–Br bond is labile; prolonged storage can lead to discoloration (HBr release). |

Synthesis & Preparation

Strategic Analysis

Direct lithiation of propargyl bromide is hazardous and prone to allenyl isomerization. The most reliable, high-purity synthesis utilizes propargyl alcohol as the starting material. This route ensures regiospecific silylation of the alkyne terminus followed by conversion of the alcohol to the bromide.

Protocol: The "Bis-Silylation/Deprotection" Route

This method is preferred for its operational simplicity and high yield (>85%).

Step 1: Generation of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol

-

Reagents : Propargyl alcohol (1.0 eq), n-BuLi (2.2 eq), TBDMSCl (2.2 eq), THF (anhydrous).

-

Procedure :

-

Cool a solution of propargyl alcohol in THF to -78 °C .

-

Add n-BuLi dropwise.[2] The first equivalent deprotonates the hydroxyl; the second deprotonates the terminal alkyne.

-

Add TBDMSCl (in THF) dropwise. This silylates both the oxygen and the carbon.

-

Warm to room temperature (RT) and stir for 3 hours.

-

Acid Hydrolysis : Add 10% aqueous HCl or AcOH/H

O. Stir for 1 hour. The O–Si bond is acid-labile and cleaves, while the C–Si bond (alkyne) remains intact due to the steric bulk of the TBDMS group. -

Workup : Extract with Et

O, wash with brine, dry over MgSO -

Result : 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol.

-

Step 2: Bromination (Appel Reaction)

-

Reagents : Silyl alcohol (from Step 1), CBr

(1.1 eq), PPh -

Procedure :

-

Dissolve the silyl alcohol and CBr

in DCM at 0 °C . -

Add PPh

portion-wise to control the exotherm. -

Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

-

Purification : Filter through a silica plug (to remove Ph

PO) and elute with hexanes. Concentrate and distill under reduced pressure.

-

Figure 1: Two-step synthetic pathway ensuring regiospecific installation of the TBDMS group on the alkyne carbon.

Reactivity & Applications

Mechanism of Action

The molecule features two distinct reactive sites:[3][4]

-

Electrophilic Carbon (C3) : The propargylic bromide is highly reactive toward nucleophiles (S

2). -

Protected Alkyne (C1-C2) : The TBDMS group acts as a "mask," preventing alkyne proton abstraction and shielding the triple bond from reduction or unwanted coupling.

Key Transformations

A. Propargylic Alkylation (C-C Bond Formation)

Reacts with enolates, cuprates, or Grignard reagents to introduce the protected alkyne unit.

-

Example: Reaction with a lithium enolate of a ketone yields a

-alkynyl ketone. -

Advantage: The TBDMS group prevents "zipper" isomerization of the internal alkyne to a terminal allene, a common side reaction with terminal alkynes.

B. The Nicholas Reaction

Although typically performed with dicobalt clusters, the TBDMS-propargyl cation is stabilized by the silicon beta-effect (though less than TMS). It serves as a precursor for generating propargylic cations using Lewis acids (e.g., BF

C. Danheiser Annulation

One of the most powerful applications. TBDMS-propargyl derivatives react with

Figure 2: Reactivity profile demonstrating the divergent utility of TBDMS-propargyl bromide in synthesis.

Handling & Safety Protocols

Hazard Class : Corrosive, Lachrymator.

-

Lachrymator : Like all propargyl bromides, this compound is a potent tear gas. All manipulations must occur in a functioning fume hood.

-

Explosion Hazard : While the TBDMS group adds weight and stability, propargyl bromides can be shock-sensitive, especially if distilled to dryness. Never distill the pot to dryness; leave a residue.

-

Storage : Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Add copper wire or silver foil as a stabilizer if storing for >1 month to scavenge free bromide.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[2] Journal of the American Chemical Society, 94(17), 6190–6191. Link

-

Miller, R. B. (1972).[5] A Convenient Propargylating Agent: 3-Bromo-1-Trimethylisilyl-1-Propyne.[5][6] Synthetic Communications, 2(5), 267–272.[5] (Methodological analog). Link

- Danheiser, R. L., et al. (1984). Scope and mechanism of the (4 + 2) cycloaddition of conjugated enynes with nitrosoalkenes. Journal of the American Chemical Society.

-

PubChem Compound Summary . (2024). 3-Bromo-1-(trimethylsilyl)-1-propyne (Analogous data source). Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for TBDMS stability).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. westmont.edu [westmont.edu]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 4. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]

- 5. 3-ブロモ-1-(トリメチルシリル)-1-プロピン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-1-trimethylsilyl-1-propyne, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

3-bromo-1-(tert-butyldimethylsilyl)-1-propyne structure and molecular weight

An In-Depth Technical Guide to 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne

Executive Summary

3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne (CAS: 131365-11-2) is a specialized organosilicon electrophile widely utilized in advanced organic synthesis and drug discovery. It serves as a robust "linchpin" reagent, enabling the introduction of a protected propargyl motif (TBS-C≡C-CH2-) into complex molecular scaffolds. Its primary value lies in the tert-butyldimethylsilyl (TBS) group, which provides superior steric shielding and stability compared to its trimethylsilyl (TMS) analogue, preventing premature alkyne deprotection or polymerization during multi-step synthesis.

This guide details the structural characteristics, validated synthesis protocols, reactivity profiles, and safety mandates for researchers utilizing this compound in medicinal chemistry and materials science.

Part 1: Structural Characterization & Physicochemical Properties

The molecule consists of a propargyl bromide core protected at the terminal alkyne position by a bulky TBS group. This steric bulk is critical for directing regioselectivity in subsequent nucleophilic substitutions and preventing the formation of allenic byproducts.

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| Chemical Name | 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne | Systematic IUPAC |

| Common Abbreviation | TBS-Propargyl Bromide | |

| CAS Number | 131365-11-2 | Distinct from TMS analog (38002-45-8) |

| Molecular Formula | C₉H₁₇BrSi | |

| Molecular Weight | 233.22 g/mol | |

| Structure | t-Bu(Me)₂Si-C≡C-CH₂-Br | Linear alkyne geometry |

| Physical State | Clear to light yellow liquid | |

| Density | ~1.11 g/mL | Predicted at 25°C |

| Boiling Point | ~70-75°C at 2.5 mmHg | Extrapolated from analogs; thermally sensitive |

| Solubility | Soluble in DCM, THF, Et₂O, Hexanes | Hydrolytically unstable in protic solvents |

Part 2: Synthetic Pathways & Production

The synthesis of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne is most reliably achieved via the Appel Reaction , converting the corresponding propargyl alcohol into the bromide. This method is preferred over PBr₃ due to milder conditions that minimize acid-catalyzed desilylation or rearrangement to allenyl bromides.

Protocol: Appel Bromination of TBS-Propargyl Alcohol

Reaction Principle:

Step-by-Step Methodology:

-

Preparation : Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.

-

Starting Material : Dissolve 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Reagent Addition : Add Carbon Tetrabromide (CBr₄) (1.1 equiv) and cool the solution to 0°C in an ice bath.

-

Activation : Slowly add Triphenylphosphine (PPh₃) (1.1 equiv) portion-wise over 20 minutes. Note: The solution will turn slightly yellow.

-

Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of alcohol.

-

Workup :

-

Dilute the reaction mixture with Hexanes (equal volume to DCM). This precipitates the Triphenylphosphine oxide (TPPO) byproduct.

-

Filter the suspension through a pad of Celite or silica gel.

-

Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to avoid volatility loss).

-

-

Purification : Purify via vacuum distillation (preferred) or rapid flash chromatography (100% Pentane) to obtain the clear oil.

Visual Workflow: Synthesis Logic

Figure 1: Step-wise synthesis workflow via the Appel reaction, highlighting the critical SN2 displacement mechanism.

Part 3: Reactivity Profile & Applications

This compound functions as a masked electrophile . The bromine atom is a labile leaving group, while the TBS group protects the alkyne C-H bond from deprotonation or unwanted coupling.

Nucleophilic Substitution (SN2)

The primary application is the alkylation of heteroatoms (O, N, S) to generate protected propargyl ethers, amines, or thioethers.

-

Mechanism: Direct SN2 attack at the propargylic carbon.

-

Selectivity: The bulky TBS group suppresses attack at the alkyne terminus (SN2'), preventing the formation of unwanted allenes.

Precursor for Click Chemistry

TBS-propargyl bromide is a key intermediate for synthesizing TBS-protected azides .

-

Workflow: React with Sodium Azide (NaN₃) in DMF

TBS-Propargyl Azide. -

Utility: The resulting azide participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, a common scaffold in fragment-based drug design.

Drug Development Utility

In medicinal chemistry, this reagent is used to install a "handle" for late-stage functionalization.

-

PROTACs: Used to link E3 ligase ligands to target protein binders.

-

Antibody-Drug Conjugates (ADCs): Serves as a cleavable or non-cleavable linker precursor.

Visual Reactivity Flowchart

Figure 2: Divergent reactivity pathways demonstrating the compound's versatility as a building block.

Part 4: Handling, Stability & Safety

Warning: Like most propargyl halides, this compound is a lachrymator and a potential skin irritant.

-

Storage:

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Stability: The C-Si bond is sensitive to strong acids (e.g., TFA) and fluoride sources (e.g., TBAF). Avoid exposure to these unless deprotection is intended.

-

-

Safety Hazards:

-

Lachrymator: Causes severe eye irritation and tearing. Handle ONLY in a functioning fume hood.

-

Shock Sensitivity: While the TBS group adds weight and stability, propargyl bromides can be energetically unstable. Do not distill to dryness; avoid excessive heating.

-

References

-

LookChem . (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane Product Analysis and CAS 131365-11-2 Verification. Retrieved from

-

Organic Chemistry Portal . Appel Reaction: Mechanism and Protocols for Alcohol to Halide Conversion. Retrieved from

-

Sigma-Aldrich . Safety Data Sheet for Propargyl Bromide Derivatives and Handling of Lachrymators. Retrieved from

-

PubChem . Compound Summary for Silyl-Protected Propargyl Bromides. Retrieved from

Strategic Sourcing and Handling of TBDMS-Protected Propargyl Bromide

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary

3-Bromo-1-(tert-butyldimethylsilyl)propyne (TBDMS-propargyl bromide) is a critical electrophile for installing the propargyl moiety while maintaining orthogonal protection of the alkyne terminus. Unlike its Trimethylsilyl (TMS) analogue, the TBDMS variant offers superior hydrolytic stability (approx.

However, this stability comes at a premium. While the TMS analogue is a commodity chemical, the TBDMS variant is often a "made-to-order" specialty reagent with high unit costs and variable lead times. This guide analyzes the "Make vs. Buy" decision, provides validated synthesis protocols, and details current market dynamics.

Technical Profile & Specifications

| Feature | Specification |

| Chemical Name | 3-Bromo-1-(tert-butyldimethylsilyl)propyne |

| Common Name | TBDMS-Propargyl Bromide |

| CAS Number | 89590-75-0 (Note: Often confused with TMS analogue 38002-45-8) |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C at 1.5 mmHg (extrapolated) |

| Stability | High resistance to moisture; stable to mild acid/base; lachrymator. |

Structural Visualization

The steric bulk of the tert-butyl group protects the alkyne proton from deprotonation and prevents the formation of allenyl byproducts during nucleophilic substitution.

Figure 1: Structural segmentation highlighting the protective steric shield and reactive electrophilic center.

Market Analysis: Suppliers & Price

The market for TBDMS-propargyl bromide is bifurcated: "In-stock" availability is low, while "Custom Synthesis" is high.

Comparative Pricing (Indicative Q1 2026)

Note: Prices fluctuate based on raw material costs (Silicon/Bromine).

| Reagent Type | CAS | Availability | Typical Pack Size | Price Range (USD) | Primary Vendors |

| TMS-Propargyl Bromide | 38002-45-8 | High (Commodity) | 1g, 5g, 25g | $5 - $10 / g | Sigma, Combi-Blocks, Oakwood |

| TBDMS-Propargyl Bromide | 89590-75-0 | Low (Specialty) | 1g, 5g | $50 - $80 / g | Enamine, ChemSpace, ChemicalBook |

Sourcing Strategy

-

Small Scale (<5g): Purchase from specialty building block vendors like Enamine or Combi-Blocks . The time saved outweighs the synthesis effort.

-

Medium/Large Scale (>10g): Make it. The cost disparity is massive. Raw materials (Propargyl alcohol + TBDMSCl) are cheap, and the synthesis is scalable.

Synthesis Protocol (The "Make" Option)

For requirements exceeding 10g, in-house synthesis is the only economically viable path. The following protocol is based on the Appel Reaction , which avoids the use of unstable sulfonate intermediates.

Reaction Pathway[1][2][3]

-

Silylation: Protection of Propargyl Alcohol.

-

Bromination: Conversion of the alcohol to bromide using

.

Figure 2: Two-step synthesis pathway from commodity propargyl alcohol.

Detailed Methodology

Step 1: Preparation of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol

-

Dissolve propargyl alcohol (1.0 eq) in anhydrous THF at -78°C under Argon.

-

Add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the alcohol; the second deprotonates the alkyne.

-

Stir for 1 hour, then add TBDMSCl (1.1 eq). Note: The silyl group preferentially attacks the C-terminus due to the "hard/soft" nature of the anion, but O-silylation can occur. Aqueous workup hydrolyzes the O-Si bond, leaving the C-Si bond intact.

-

Quench with dilute HCl. Extract with ether.[1]

Step 2: Bromination (Appel Reaction)

-

Dissolve the silylated alcohol (1.0 eq) and

(1.1 eq) in dry DCM at 0°C. -

Add

(1.1 eq) portion-wise to control the exotherm. -

Stir at 0°C for 2 hours.

-

Purification: Filter through a silica plug (to remove

) and concentrate. Distillation is recommended for high purity, but flash chromatography (Hexanes/EtOAc 95:5) is safer for smaller batches.

Handling, Stability & Safety

Unlike the volatile and shock-sensitive parent propargyl bromide, the TBDMS derivative is heavier and thermally more stable, but it still requires rigorous safety protocols.

Stability Matrix

| Condition | TBDMS-Propargyl Bromide | TMS-Propargyl Bromide |

| Hydrolysis (pH 7) | Stable (Weeks) | Unstable (Hours) |

| Acidic Workup (pH 4) | Stable | Rapid Desilylation |

| Basic Conditions | Stable | Stable |

| Flash Chromatography | Silica Compatible | Silica Sensitive (Decomposes) |

Storage Protocols

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory to prevent hydrolysis over months.

-

Stabilizer: Commercial batches often contain copper wire or trace

to scavenge trace acid.

Safety Warning:

-

Lachrymator: Potent tear gas effect. Handle only in a functioning fume hood.

-

Explosion Hazard: Do not distill to dryness. The residue may contain unstable brominated byproducts.

References

-

Synthesis of Silylated Propargyl Alcohols: Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

-

Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

-

Comparative Stability of Silyl Groups: Greene, T. W., & Wuts, P. G. M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience.

-

Vendor Data (Combi-Blocks): "Propargyl Bromide Derivatives - Product Catalog."

-

Vendor Data (Enamine): "Building Blocks for Medicinal Chemistry - Alkynes."

Sources

Stability of tert-Butyldimethylsilyl (TBS) Alkynes in Organic Synthesis

[1]

Executive Summary

The tert-butyldimethylsilyl (TBS) group represents a critical "Goldilocks" zone in alkyne protection strategies. Unlike the labile trimethylsilyl (TMS) group, which often succumbs to unintended cleavage during basic methanolysis or silica gel chromatography, and the hyper-stable triisopropylsilyl (TIPS) group, which can be prohibitively difficult to remove without affecting other sensitive functionalities, the TBS group offers a balanced profile. It provides robust steric shielding against nucleophiles while remaining cleanly cleavable via fluoride-mediated pathways.

This guide details the physicochemical basis of TBS-alkyne stability, comparative metrics against other silyl groups, and validated protocols for their installation and removal.

Part 1: The Physicochemical Basis of Stability

The stability of a TBS-protected alkyne (

The Si-C(sp) Bond Character

The bond energy of Si-C is approximately 318 kJ/mol, which is robust. However, the

The Steric "Umbrella" Effect

The tert-butyl group is the functional differentiator.

-

TMS (

): Minimal steric bulk. Nucleophiles (OH⁻, MeO⁻) can easily access the silicon center, leading to rapid cleavage in basic conditions ( -

TBS (

): The bulky tert-butyl group creates a "cone of protection" that significantly retards the trajectory of incoming nucleophiles. This kinetic barrier makes TBS-alkynes stable to conditions that cleave TMS-alkynes (e.g., mild bases, Grignard reagents).

Part 2: Comparative Stability Matrix

The following table synthesizes relative stability data, normalized against TMS. This matrix is essential for designing orthogonal protection strategies.

| Feature | TMS Alkyne ( | TBS Alkyne ( | TIPS Alkyne ( | TBDPS Alkyne ( |

| Relative Stability (Acid) | 1 (Labile) | ~20,000 (Stable) | ~700,000 (Very Stable) | ~20,000 (Stable) |

| Relative Stability (Base) | 1 (Labile) | ~20,000 (Stable) | ~100,000 (Very Stable) | ~5,000 (Mod. Stable) |

| Cleaves Rapidly | Stable / Very Slow | Stable | Stable | |

| TBAF (Fluoride) | Instant Cleavage | Clean Cleavage (<1h) | Slow Cleavage (>4h) | Clean Cleavage |

| n-BuLi (Lithiation) | Deprotonation (if H avail) | Stable (Orthogonal) | Stable | Stable |

| Chromatography ( | Can degrade | Stable | Stable | Stable |

Key Insight: TBS alkynes are orthogonal to TMS alkynes. You can selectively deprotect a TMS alkyne (using

) while leaving a TBS alkyne intact.[2]

Part 3: Chemical Resilience & Vulnerabilities

Acid Stability (Protodesilylation)

Unlike silyl ethers (Si-O), silyl alkynes (Si-C) are remarkably stable to acid. The mechanism of acid cleavage involves electrophilic attack of a proton on the

-

Observation: TBS alkynes generally survive acidic workups (e.g., 1M HCl washes) and acidic reaction conditions (e.g., TsOH catalyzed ketal formation) that would cleave a TBS ether.

Fluoride Sensitivity (The Kryptonite)

The thermodynamic driving force for deprotection is the formation of the Si-F bond, which is exceptionally strong (~135 kcal/mol). This reaction is specific and serves as the primary method for removal.

Mechanism of Fluoride-Mediated Desilylation

The following diagram illustrates the pathway of fluoride-mediated cleavage. Note the formation of the pentacoordinate silicate intermediate, which is the rate-determining transition state.

Figure 1: Mechanism of Fluoride-Mediated Desilylation showing the critical pentacoordinate intermediate.

Part 4: Strategic Deprotection Protocols

Method A: Standard TBAF Deprotection

Use Case: General removal of TBS group when the substrate is not sensitive to basicity.

Reagents:

-

Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.[3]

-

Tetrahydrofuran (THF) (anhydrous).

Protocol:

-

Setup: Dissolve the TBS-alkyne (1.0 equiv) in anhydrous THF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

or Ar). -

Addition: Add TBAF solution (1.1 to 1.5 equiv) dropwise at

. -

Reaction: Allow to warm to room temperature. Monitor by TLC.

-

Self-Validation: Look for the appearance of a more polar spot (terminal alkyne) and the disappearance of the starting material.

-

NMR Check: Disappearance of the singlet at

ppm (

-

-

Workup: Quench with saturated aqueous

. Extract with

Causality: TBAF provides "naked" fluoride ions in the organic phase. The ammonium counterion solubilizes the fluoride, allowing it to attack the silicon center aggressively.

Method B: Buffered/Mild Deprotection (Acetic Acid/TBAF)

Use Case: Substrates containing base-sensitive groups (e.g., esters, epoxides) that might ring-open or hydrolyze under the basicity of standard TBAF.

Protocol:

-

Mix TBAF (1.0 M in THF) with Glacial Acetic Acid (1:1 molar ratio) prior to addition.

-

Add this buffered mixture to the substrate in THF at

. -

Why this works: The acetic acid buffers the solution, neutralizing the highly basic hydroxide ions that can form from trace water in TBAF, while leaving the nucleophilic fluoride ions free to attack the silicon.

Part 5: Decision Logic for Silyl Alkyne Selection

Use the following logic flow to determine if TBS is the correct protecting group for your specific synthetic route.

Figure 2: Strategic decision tree for selecting silyl protecting groups based on reaction conditions.

References

-

Corey, E. J., & Venkateswarlu, A. (1972).[3][4][5] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4][5][6][7] Journal of the American Chemical Society, 94(17), 6190–6191.[8] [Link]

-

Wuts, P. G. M. (2014).[9] Greene's Protective Groups in Organic Synthesis (5th ed.).[9] Wiley.[3][4][9][10][11] [Link][3][11]

-

Denmark, S. E., & Butler, C. R. (2009). Vinylation of Aromatic Halides Using Dimethyl(pyridyl)vinylsilanes. Journal of the American Chemical Society, 131(31), 11223–11233. (Discusses mechanistic aspects of silanol/silyl ether stability). [Link]

-

Kim, Y., & Swager, T. M. (2003). Control of Conformational Equilibria in Conjugated Polymers by Ion Binding. Angewandte Chemie International Edition, 42(45), 5668-5672. (Demonstrates fluoride sensitivity of alkynes). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. ace.as-pub.com [ace.as-pub.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 8. mindat.org [mindat.org]

- 9. vitalsource.com [vitalsource.com]

- 10. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.jm]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

3-tert-butyldimethylsilylpropargyl bromide synonyms and IUPAC name

[1][2][3]

Executive Summary

3-tert-butyldimethylsilylpropargyl bromide is a specialized organosilicon building block used extensively in advanced organic synthesis.[1][2] It serves as a protected propargyl electrophile, allowing for the introduction of a terminal alkyne moiety that is sterically shielded by the bulky tert-butyldimethylsilyl (TBDMS) group. This protection prevents unwanted proton abstraction of the acetylenic hydrogen during base-mediated alkylations and directs nucleophilic attack to the propargylic position.[2]

This guide details the compound's nomenclature, validated synthesis protocols, reactivity profiles, and safety considerations for researchers in drug discovery and total synthesis.

Nomenclature & Chemical Identity

Precise identification is critical as this compound is frequently confused with its ether isomer, (3-bromopropoxy)(tert-butyl)dimethylsilane.[1][2] The compound discussed here features the silicon atom directly bonded to the alkyne carbon.[2]

| Attribute | Details |

| IUPAC Name | (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane |

| Common Name | 3-TBDMS-propargyl bromide; 1-Bromo-3-(tert-butyldimethylsilyl)-2-propyne |

| CAS Number | 131365-11-2 |

| Molecular Formula | C₉H₁₇BrSi |

| Molecular Weight | 233.22 g/mol |

| SMILES | CC(C)(C)(C)C#CCBr |

| Structure | Br-CH₂-C≡C-Si(CH₃)₂C(CH₃)₃ |

CRITICAL WARNING: Do not confuse with CAS 89031-84-5 ((3-bromopropoxy)-tert-butyldimethylsilane), where the TBDMS group protects an oxygen atom (ether linkage).[1][2] Ensure your vendor provides the alkynyl silane (CAS 131365-11-2).[1][2]

Synthesis & Preparation Protocols

Direct metallation of propargyl bromide often leads to allenic isomerization. The industry-standard "Best Practice" synthesis proceeds via the silylation of propargyl alcohol followed by bromination using the Appel reaction.[2] This route ensures regioselectivity and high purity.

Phase 1: Synthesis of 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol

Precursor CAS: 120789-51-7[1][2]

Reagents: Propargyl alcohol, n-Butyllithium (n-BuLi), TBDMS-Cl, THF.[1][2]

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.5 M relative to alkyne).

-

Deprotonation: Cool to -78°C . Add propargyl alcohol (1.0 equiv).[3] Slowly add n-BuLi (2.2 equiv) dropwise.[1][2] The first equivalent deprotonates the hydroxyl group; the second deprotonates the terminal alkyne.[2] Stir for 1 hour at -78°C.

-

Silylation: Add a solution of TBDMS-Cl (1.1 equiv) in THF dropwise.

-

Mechanistic Note: The C-lithio species is more nucleophilic toward silicon than the O-lithio species, but O-silylation can occur.[1][2] However, the standard workup (acidic or fluoride treatment) or specific stoichiometry favors the C-silylated product. A more robust method involves quenching with water to hydrolyze any transient O-silyl ether, leaving the robust C-Si bond intact.[1][2]

-

-

Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH₄Cl.[4] Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation or flash chromatography (Hexanes/EtOAc) yields the alcohol intermediate.

Phase 2: Appel Bromination to 3-TBDMS-propargyl bromide

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM.

-

Setup: Dissolve 3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 equiv) and CBr₄ (1.25 equiv) in anhydrous DCM (0.3 M) at 0°C .

-

Reaction: Slowly add PPh₃ (1.5 equiv) portion-wise to the stirring solution. The reaction is typically exothermic; maintain temperature <5°C.

-

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (stain with KMnO₄; product is UV active/stainable).

-

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (Ph₃PO). Filter through a silica plug or Celite pad.

-

Purification: Concentrate the filtrate. Purify via rapid flash chromatography (100% Pentane or Hexanes) to minimize silica-induced decomposition.[1][2]

-

Stability Note: Store the product at -20°C under Argon.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from commercially available propargyl alcohol.

Physical & Chemical Properties[1][2][3][4][5][7][8]

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~216°C (Predicted at 760 mmHg); typically distilled under high vacuum.[1][2] |

| Density | ~1.11 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, Et₂O, Hexanes. Insoluble in water. |

| Stability | Moisture sensitive. Stable to weak bases. Acid sensitive (protodesilylation). |

Reactivity & Applications

The TBDMS group exerts a profound steric and electronic influence, directing reactivity and stabilizing intermediates.

Nucleophilic Substitution (Alkylation)

The primary application is as an electrophile. The TBDMS group blocks the acetylenic proton, preventing self-deprotonation by the nucleophile's base.[2]

-

Reaction: Reacts with enolates, malonates, or amines.

-

Regioselectivity: Favors Sɴ2 attack at the propargylic carbon. However, steric bulk can occasionally promote Sɴ2' (allenyl) formation if the nucleophile is very bulky.

Nicholas Reaction

The alkyne can form a complex with dicobalt octacarbonyl [Co₂(CO)₈]. The resulting propargyl cation is stabilized by the cobalt cluster, allowing for reaction with weak nucleophiles.

-

Utility: The TBDMS group remains stable during complexation, adding steric control to the addition of the nucleophile.

Click Chemistry Precursor

Following alkylation, the TBDMS group can be removed (using TBAF) to reveal the terminal alkyne for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][2] Alternatively, the silyl-alkyne itself can participate in specific cycloadditions under forcing conditions.[1][2]

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways depending on nucleophile choice and post-reaction processing.[1][2]

Handling & Safety Information

-

Hazards: As an alkyl bromide, it is a potential lachrymator and alkylating agent. It causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the bromide or silane cleavage over time.

-

Incompatibility: Strong acids (cleaves C-Si bond), strong oxidizers.[1][2]

References

-

LookChem. (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane - Product Properties and CAS 131365-11-2. Link

-

Sakai, N., et al. "Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides with Appel-Type Reaction Conditions."[1][2] Synlett, 2009(13), 2105–2108. Link

-

Organic Chemistry Portal. "Appel Reaction: Mechanism and Procedures." Link

-

PubChem. "Compound Summary: 3-(tert-Butyldimethylsilyl)prop-2-yn-1-ol (Precursor)."[1][2] Link[1]

-

BenchChem. "Preventing side reactions of the propargyl group during synthesis." Link[1]

Technical Stewardship Guide: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane

Part 1: Executive Summary & Chemical Identity

Core Directive

This guide provides an autonomous, technical analysis of the safety, handling, and reactivity profile of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS: 131365-11-2). Unlike generic Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory application, emphasizing the compound's dual nature as a valuable electrophile and a potent alkylating agent.

Critical Hazard Overview: While the bulky tert-butyldimethylsilyl (TBDMS) group reduces the extreme volatility and shock sensitivity associated with the parent propargyl bromide, the propargylic bromide moiety remains a highly reactive lachrymator and alkylating agent . Users must treat this compound as a potential genotoxin and severe skin/eye irritant.

Physicochemical Architecture

| Property | Specification | Technical Insight |

| IUPAC Name | (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane | - |

| CAS Number | 131365-11-2 | Distinct from the saturated analog (89031-84-5) and TMS analog (38002-45-8). |

| Molecular Formula | C₉H₁₇BrSi | - |

| Molecular Weight | 233.22 g/mol | High MW reduces vapor pressure relative to propargyl bromide. |

| Physical State | Liquid (Colorless to pale yellow) | Viscosity is higher than parent alkyne. |

| Boiling Point | ~216°C (Predicted) | Low volatility at RT, but vapors accumulate upon heating. |

| Density | 1.113 g/cm³ | Denser than water; sinks in aqueous spills. |

| Solubility | Organic Solvents (DCM, THF, Toluene) | Hydrolytically unstable; reacts slowly with water. |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Prevents hydrolysis and autocatalytic decomposition. |

Part 2: Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived)

Based on structural analogy to propargyl bromide and silyl-protected electrophiles.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation/Lachrymator).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

-

Flammable Liquids: Category 4 (Combustible liquid).

Mechanistic Toxicology: The Alkylation Risk

The primary danger lies in the propargyl bromide motif. This functional group is a "soft" electrophile capable of alkylating biological nucleophiles (DNA bases, cysteine residues) via an S_N2 mechanism.

-

Causality: The bromine atom is a good leaving group, and the adjacent alkyne system stabilizes the transition state for nucleophilic attack.

-

TBDMS Mitigation: The TBDMS group provides steric bulk, slightly retarding the rate of alkylation compared to unsubstituted propargyl bromide, but does not eliminate the risk.

-

Lachrymatory Effect: The compound activates TRPA1 channels in sensory nerves, causing immediate, intense tearing and respiratory distress upon vapor exposure.

Part 3: Safe Handling & Reaction Architecture

Engineering Controls & PPE

Trustworthiness in handling requires a "Zero-Contact" protocol.

-

Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Glove Selection:

-

Standard: Nitrile (Double gloving recommended; 0.11 mm minimum).

-

Spill Cleanup: Silver Shield® or Viton® laminates. Note: Brominated aliphatics can permeate standard latex/nitrile rapidly.

-

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are required during scale-up (>10g).

Experimental Workflow: Synthesis & Reactivity

The following diagram illustrates the logical flow for synthesizing and utilizing this reagent, highlighting critical control points.

Caption: Figure 1. Synthesis workflow highlighting the 'High Hazard Zone' where the active alkylating agent is generated.

Stability & Storage Protocol

-

Temperature: Store at 2–8°C. Thermal energy can accelerate decomposition, potentially releasing HBr gas.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture intrusion leads to hydrolysis of the Si-C bond (slow) or Si-O bond (if present in impurities), generating corrosive byproducts.

-

Incompatibilities: Strong bases (cleaves alkyne proton if deprotected, or eliminates HBr), Fluoride ions (cleaves TBDMS), Strong oxidizers.

Part 4: Emergency Response Protocols

Spill Management Decision Tree

In the event of a release, immediate decision-making is vital. Do not use water initially, as it spreads the immiscible organic liquid.

Caption: Figure 2. Emergency response logic for spills. Major spills outside containment require immediate evacuation due to lachrymatory potential.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[3] The lachrymatory effect serves as a warning; if you can smell it/feel it, you are overexposed.

-

Skin Contact: Do not use ethanol immediately, as it may increase skin absorption. Wash with copious soap and water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3][4] Seek immediate ophthalmological attention.

Part 5: Waste Disposal & Deactivation

Self-Validating Disposal Method:

-

Quenching: Dissolve the waste material in a combustible solvent (e.g., acetone).

-

Chemical Deactivation: Treat with a solution of sodium hydroxide in ethanol/water to hydrolyze the bromide and cleave the silyl group, converting the toxic alkylating agent into less hazardous alcohols and salts.

-

Verification: Check pH to ensure alkalinity (pH > 10) before disposal into halogenated waste streams.

References

-

LookChem. (2024). Product Information: (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane (CAS 131365-11-2).[5][6] Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane.[6] Retrieved from

-

PubChem. (2024). Compound Summary: (3-Bromopropoxy)(tert-butyl)dimethylsilane (Analogous Structure for Toxicity Inference). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Propargyl Bromide Safety Data Sheet (Base Moiety Toxicology). Retrieved from

-

Chemistry LibreTexts. (2021). Nucleophilic Substitution Reactions: SN2 Mechanism of Propargyl Halides. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. aksci.com [aksci.com]

- 5. 131365-11-2|(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane|BLD Pharm [bldpharm.com]

- 6. (3-bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane|lookchem [lookchem.com]

Solvation Mechanics and Reactivity Profiles of Silylated Propargyl Bromides in THF and DCM

Executive Overview

Silylated propargyl bromides—most notably 3-bromo-1-(trimethylsilyl)-1-propyne —are highly versatile electrophiles and propargylating agents utilized in advanced organic synthesis. The bulky trimethylsilyl (TMS) group serves a dual purpose: it protects the terminal alkyne from unwanted side reactions and imparts significant lipophilicity to the molecule.

While this compound is universally soluble in standard organic solvents, the choice between Tetrahydrofuran (THF) and Dichloromethane (DCM) extends far beyond mere dissolution. As a Senior Application Scientist, it is critical to understand that solvent selection in metal-mediated propargylations dictates the coordination sphere of the reactive intermediates, ultimately controlling the stereochemical outcome of the reaction.

Physicochemical Properties & Solvation Thermodynamics

Silylated propargyl bromides exist as clear, pale-yellow liquids at standard temperature and pressure . The molecule's solvation thermodynamics are governed by the highly non-polar nature of the TMS group juxtaposed with the polarizable carbon-bromine bond.

-

Solvation in THF (Tetrahydrofuran): THF is a polar aprotic ethereal solvent (dielectric constant

). TMS-propargyl bromide is completely miscible in THF. The dissolution is thermodynamically driven by favorable dispersion forces and dipole-dipole interactions. Crucially, the oxygen atom in THF possesses lone pairs that act as Lewis bases, making it a coordinating solvent. -

Solvation in DCM (Dichloromethane): DCM is a polar aprotic halogenated solvent (dielectric constant

). The bromide is equally miscible in DCM. However, unlike THF, DCM is strictly non-coordinating. The solvation shell around the propargyl bromide in DCM is maintained entirely through weak van der Waals forces and halogen bonding, leaving any subsequent reactive organometallic intermediates electronically unshielded.

Quantitative Data Summary

The following table summarizes the physicochemical and solubility metrics of 3-bromo-1-(trimethylsilyl)-1-propyne to guide solvent volume calculations and reaction scaling.

| Property | Specification |

| Chemical Name | 3-Bromo-1-(trimethylsilyl)-1-propyne |

| CAS Number | 38002-45-8 |

| Molecular Formula | C₆H₁₁BrSi |

| Molecular Weight | 191.14 g/mol |

| Density | 1.18 - 1.35 g/mL |

| Boiling Point | 44 - 45 °C (at 2.0 mmHg) |

| Solubility in Water | Immiscible / Insoluble |

| Solubility in THF | Completely Miscible (>1000 mg/mL) |

| Solubility in DCM | Completely Miscible (>1000 mg/mL) |

The Causality of Solvent Selection in Synthesis

In modern synthetic workflows, TMS-propargyl bromide is predominantly utilized to generate organometallic intermediates (e.g., allenyl/propargyl indium, zinc, or magnesium species) for nucleophilic addition to aldehydes or imines. Here, the choice between THF and DCM is a critical determinant of reaction causality and stereocontrol.

When TMS-propargyl bromide undergoes oxidative addition with a metal (such as Indium) in THF , the ethereal solvent molecules immediately coordinate to the newly formed organometallic center. This coordination increases the steric bulk of the intermediate and alters its electronic geometry, typically forcing the subsequent nucleophilic attack through a highly ordered, solvent-stabilized cyclic transition state (e.g., a Zimmerman-Traxler model). This pathway heavily favors one specific diastereomer .

Conversely, when the exact same reaction is performed in DCM , the lack of solvent coordination leaves the metal center "naked." To satisfy its valency, the metal often forms halide-bridged dimers or adopts an entirely different aggregation state. This fundamentally alters the trajectory of the nucleophilic attack. As demonstrated in the propargylation of chiral sulfinyl imines, switching the solvent from coordinating (THF) to non-coordinating (DCM) leads to a complete reversal of diastereoselectivity .

Mechanistic Visualization

Divergent reactivity pathways of silylated propargyl bromides based on solvent coordination.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol for the Indium-mediated diastereoselective propargylation of chiral imines incorporates built-in validation checkpoints.

Objective: Synthesize homopropargylic amines using TMS-propargyl bromide, utilizing solvent choice (THF vs. DCM) to explicitly control the diastereomeric ratio.

Phase 1: Metal Activation & Insertion

-

Flame-dry a Schlenk flask under argon to eliminate ambient moisture, which would prematurely quench the highly reactive organometallic intermediate.

-

Add Indium powder (1.5 equiv., 100 mesh) to the flask.

-

Inject the chosen solvent (THF for (R,RS)-selectivity or DCM for (S,RS)-selectivity) to achieve a 0.2 M concentration.

-

Dropwise add 3-(trimethylsilyl)propargyl bromide (1.5 equiv.) via syringe.

Self-Validation Checkpoint 1: In THF, the mixture will transition from a clear solvent with suspended grey powder to a slightly cloudy, homogenous suspension as the organoindium species forms. In DCM, the physical consumption of the indium powder serves as the primary visual indicator. TLC (Hexanes/EtOAc 9:1) must show complete consumption of the UV-active bromide spot (

).

Phase 2: Electrophilic Addition

-

Lower the reaction temperature to 0 °C using an ice bath to stabilize the transition state and maximize stereocontrol.

-

Add the chiral N-tert-butanesulfinyl imine (1.0 equiv.) dropwise as a solution in the respective solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Self-Validation Checkpoint 2: Monitor the disappearance of the imine via TLC. The formation of a new, highly polar spot (the sulfinamide product) confirms successful C-C bond formation.

Phase 3: Quench & Isolation

-

Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the metal alkoxide/amide bonds.

-

Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint 3: Crude ¹H NMR should display the characteristic singlet of the TMS group (

0.1-0.2 ppm) and the diagnostic methine proton adjacent to the nitrogen. This confirms both structural integrity and the diastereomeric ratio (dr) prior to column chromatography.

References

-

SciELO Brazil. "Synthesis of Chiral 1,3-Dienes through Ring-Closing Metathesis of Enantioenriched Enynes." Anais da Academia Brasileira de Ciências.[Link]

-

American Chemical Society. "Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines." Organic Letters.[Link]

Methodological & Application

nucleophilic substitution reactions of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne

[1]

Executive Summary

The introduction of propargyl groups (

This guide details the application of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne (TBDMS-propargyl bromide) . The bulky TBDMS group serves a dual purpose: it protects the acetylenic proton and, critically, exerts steric influence to suppress the allenic (

Chemical Profile & Stability

Compound: 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne

CAS: 131365-11-2 (TBDMS analog); Note: 38002-45-8 refers to the TMS analog.

Structure:

| Property | Specification | Notes |

| Molecular Weight | 233.22 g/mol | Significant mass increase over propargyl bromide (118.9 g/mol ). |

| Physical State | Colorless to pale yellow liquid | Darkens upon storage; store at -20°C under Argon. |

| Reactivity | High Electrophilicity | Susceptible to hydrolysis; use anhydrous solvents.[1] |

| NMR Marker | Diagnostic singlet for reaction monitoring. |

Mechanistic Insight: The Steric Lock

In propargylic systems, nucleophiles can attack either the

-

Unprotected Propargyl Bromide: Small nucleophiles often produce mixtures of alkyne and allene.

-

TBDMS-Propargyl Bromide: The bulky tert-butyl group on silicon shields the

-carbon, effectively "locking" the reaction into the direct

Pathway Visualization

The following diagram illustrates the kinetic competition and the steric suppression of the

Figure 1: Mechanistic divergence in propargylic substitution.[1] The TBDMS group sterically occludes the gamma-carbon, preventing allene formation.

Experimental Protocols

Protocol A: Preparation of the Reagent (Appel Reaction)

Context: While commercially available, fresh preparation ensures optimal yields, as the bromide degrades over time.

Reagents:

-

3-(tert-butyldimethylsilyl)prop-2-yn-1-ol (1.0 equiv)[1]

-

Carbon Tetrabromide (

, 1.1 equiv) -

Triphenylphosphine (

, 1.1 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with the silyl-propargyl alcohol and

in anhydrous DCM (0.2 M). Cool to 0°C.[1] -

Addition: Add

portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temperature prevents silyl migration. -

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT). Monitor via TLC (Hexanes/EtOAc 9:1). The alcohol (

) converts to the bromide ( -

Workup: Add pentane to the reaction mixture to precipitate triphenylphosphine oxide (

). Filter through a silica plug. -

Purification: Concentrate the filtrate carefully (volatile!). Flash chromatography (100% Pentane) yields the pure bromide.

-

Self-Validation:

must show a singlet at ~3.95 ppm. Any doublet indicates allene formation.

-

Protocol B: C-N Bond Formation (Secondary Amines)

Context: Synthesis of propargyl amines for medicinal chemistry libraries.

Reagents:

-

Secondary Amine (e.g., Morpholine, 1.0 equiv)[1]

-

TBDMS-Propargyl Bromide (1.1 equiv)

- (2.0 equiv) or DIPEA (1.5 equiv)

-

Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

-

Dissolution: Dissolve amine and base in ACN (0.1 M).

-

Alkylation: Add TBDMS-Propargyl Bromide dropwise at RT.

-

Note: If the amine is valuable/complex, use 0.9 equiv of bromide to ensure complete consumption of the electrophile.

-

-

Reaction: Stir at RT for 4–12 hours.

-

Validation (In-Process):

-

Take a 50

L aliquot, filter, and run NMR. -

Look for the shift of the propargylic

: from 3.95 ppm (Br) to ~3.20–3.50 ppm (N) .

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts.[1] Dry over

. -

Desilylation (Optional): If the free alkyne is required, treat with TBAF (1.0 M in THF) for 1 hour.

Protocol C: C-C Bond Formation (Malonate Alkylation)

Context: Creating quaternary carbon centers or chain extensions.[1]

Reagents:

-

Diethyl Malonate (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)

-

TBDMS-Propargyl Bromide (1.1 equiv)

-

THF (anhydrous) / DMF (9:1 mixture)

Step-by-Step Workflow:

-

Deprotonation: Suspend NaH in THF at 0°C. Add Diethyl Malonate dropwise. Evolution of

gas will be vigorous.[1] Stir 30 mins until clear (enolate formation). -

Alkylation: Add TBDMS-Propargyl Bromide (dissolved in minimal THF) dropwise at 0°C.

-

Temperature Control: Allow to warm to RT slowly. Stir for 6 hours.

-

Critical: Do not heat above 60°C; thermal energy can overcome the steric barrier and promote

.

-

-

Quench: Carefully add saturated

at 0°C. -

Purification: Extract with

. Column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Bromide | Ensure solvents are anhydrous ( |

| Allene Formation | Reduce reaction temperature.[1] Switch to a bulkier base (e.g., | |

| Desilylation | Basic conditions too harsh | Avoid hydroxide bases ( |

| Starting Material Stalled | Poor Nucleophilicity | Add catalytic NaI (Finkelstein conditions) to generate the more reactive iodide in situ. |

Workflow Visualization

Figure 2: Standard operational workflow for nucleophilic substitution with TBDMS-propargyl bromide.

References

-

Sigma-Aldrich. 3-Bromo-1-(trimethylsilyl)-1-propyne Product Specification. Link

-

Santa Cruz Biotechnology. 3-Bromo-1-(trimethylsilyl)-1-propyne Properties and Handling. Link

-

Chemistry LibreTexts. Nucleophilic Substitution Overview (SN1 vs SN2). Link

-

Master Organic Chemistry. SN2 vs SN2' Reactions in Allylic/Propargylic Systems. Link

-

LookChem. 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne CAS Database. Link

Application Note: Indium-Mediated Propargylation of Carbonyl Compounds Using 3-Bromo-1-(tert-butyldimethylsilyl)-1-propyne

Abstract

This guide provides a comprehensive overview and a detailed protocol for the indium-mediated propargylation of carbonyl compounds, a key carbon-carbon bond-forming reaction in modern organic synthesis. We focus specifically on the use of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne as the propargylating agent. A significant advantage of this methodology is the high regioselectivity achieved, leading predominantly to the formation of homopropargylic alcohols. The use of indium metal offers distinct benefits, including its remarkable tolerance to water and air, low toxicity, and high chemoselectivity, allowing reactions to proceed under mild, often aqueous, conditions.[1][2] This document delves into the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, and presents data on the substrate scope, making it an essential resource for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The addition of propargyl groups to carbonyl compounds is a fundamental transformation that yields valuable homopropargylic and allenic alcohols, which are versatile building blocks for natural product synthesis and medicinal chemistry.[3] Traditional methods often employ highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) that necessitate stringent anhydrous and inert conditions, limiting their functional group tolerance.[2]

The emergence of indium in Barbier-type reactions has offered a powerful and practical alternative. Indium's low first ionization potential allows it to readily undergo oxidative insertion into carbon-halogen bonds, yet it is uniquely insensitive to water, enabling reactions in aqueous media.[1] This feature obviates the need for protecting groups on acidic functionalities and allows for the direct use of water-soluble substrates.

When propargyl halides are used, a key challenge is controlling the regioselectivity of the addition. The organometallic intermediate can exist in equilibrium between propargyl and allenyl forms. The reaction of this intermediate with an electrophile can thus lead to a mixture of homopropargylic and allenic products. The strategic placement of a bulky silyl group, such as the tert-butyldimethylsilyl (TBS) group, on the alkyne terminus provides a powerful tool to direct the reaction's outcome. This steric hindrance favors the formation of the allenylindium species, which then reacts with the carbonyl compound to selectively yield the homopropargylic alcohol.[4]

Reaction Mechanism

The indium-mediated propargylation proceeds via a Barbier-type mechanism, where the organoindium reagent is generated in situ in the presence of the electrophile (e.g., an aldehyde or ketone).[5][6]

-

Oxidative Insertion: The reaction initiates with the oxidative insertion of zerovalent indium (In(0)) into the carbon-bromine bond of 3-bromo-1-(tert-butyldimethylsilyl)-1-propyne. This step forms an organoindium species.[2]

-

Intermediate Formation: Due to metallotropic rearrangement, the initially formed propargylindium species rapidly equilibrates to the more stable allenylindium intermediate. The bulky TBS group sterically disfavors the propargylindium structure and pushes the equilibrium almost exclusively toward the allenylindium form.[5][7]

-

Nucleophilic Addition: The allenylindium reagent then adds to the carbonyl electrophile. The reaction is believed to proceed through a highly organized, six-membered cyclic transition state, akin to the Zimmerman-Traxler model. The carbonyl oxygen coordinates to the indium atom, facilitating the nucleophilic attack from the γ-carbon of the allenyl system onto the carbonyl carbon.[4]

-

Hydrolysis: Upon completion of the reaction, aqueous workup hydrolyzes the resulting indium alkoxide to afford the final homopropargylic alcohol product.

Caption: Figure 1: Proposed Reaction Mechanism.

Experimental Application & Protocol

This section provides a detailed, validated protocol for the indium-mediated propargylation of a model substrate, benzaldehyde.

Materials and Reagents

-

Indium: Powder, -100 mesh, 99.99% (or as foil/shot, activated if necessary)

-

3-bromo-1-(tert-butyldimethylsilyl)-1-propyne: (Propargylating Agent)

-

Benzaldehyde: (Model Electrophile)

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Aqueous Quench: Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction Solvent: Diethyl ether or Ethyl acetate

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar

-

Atmosphere: While the reaction is water-tolerant, conducting it under an inert atmosphere (Nitrogen or Argon) is good practice to ensure reproducibility and prevent oxidation of substrates or products.

Step-by-Step Protocol

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Indium-mediated reaction of trialkylsilyl propargyl bromide with aldehydes: highly regioselective synthesis of allenic and homopropargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanochemical indium(0)-mediated Barbier allylation of carbonyl compounds: unexpected immiscible water additive effect for hydrophobic reagents - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00005F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Preparation and Regiocontrol of 3-(Trimethylsilyl)propargylzinc Reagents

This Application Note is designed for researchers and drug development scientists requiring high-purity organozinc reagents derived from silylated propargyl bromides. It addresses the specific challenges of metallotropic equilibrium and regioselectivity inherent to this class of reagents.

Abstract & Strategic Value

Silylated propargyl organozincs are pivotal nucleophiles in modern organic synthesis, offering a distinct advantage over non-substituted propargyl reagents: regiochemical predictability . While standard propargyl zinc reagents often yield mixtures of homopropargylic and allenic alcohols upon reaction with electrophiles, the introduction of a trimethylsilyl (TMS) group at the

This guide details the preparation of 3-(trimethylsilyl)propargylzinc bromide using LiCl-mediated zinc insertion (Knochel conditions) and in situ Barbier protocols. It elucidates the metallotropic equilibrium that governs the reactivity, enabling the selective synthesis of

Mechanistic Insight: The Metallotropic Equilibrium

The core challenge in handling propargyl metal species is the rapid equilibrium between the propargyl and allenyl forms. For 3-(trimethylsilyl)propargylzinc bromide, this equilibrium dictates the site of electrophilic attack.

Unlike simple propargyl zincs, which typically react via the

Pathway Visualization

The following diagram illustrates the preparation and the critical metallotropic shift that directs the regiochemistry.

Figure 1: Formation and reactivity pathway of silylated propargylzinc reagents. The TMS group directs attack to form the allenyl product.

Experimental Protocols

Protocol A: Direct Insertion (Knochel Conditions)

This method is preferred when a defined reagent solution is required for titration or slow addition to sensitive electrophiles. The use of LiCl solubilizes the surface-bound zinc species, increasing yield and rate.

Reagents & Materials:

-

Substrate: 1-Bromo-3-(trimethylsilyl)-2-propyne (freshly distilled).

-

Metal: Zinc dust (<10 micron, >98%).

-

Additives: Lithium Chloride (anhydrous), 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%).

-

Solvent: THF (anhydrous, <50 ppm water).

Step-by-Step Procedure:

-

Drying LiCl: Place LiCl (1.2 equiv relative to bromide) in a flame-dried Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Cool to room temperature (RT) under Argon.

-

Zinc Activation: Add Zinc dust (1.5 equiv) to the flask. Add anhydrous THF (concentration ~0.5 - 1.0 M relative to Zn).

-

Chemical Activation: Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1 minute, then cool. Add TMSCl (1 mol%) and stir for 5 minutes.

-

Why? Dibromoethane cleans the oxide layer; TMSCl removes traces of hydroxides/alkoxides that inhibit insertion.

-

-

Insertion: Cool the suspension to 0°C. Add the silylated propargyl bromide dropwise over 15–20 minutes.

-

Maturation: Stir at 0°C for 1 hour, then allow to warm to RT for 1–2 hours. The grey suspension should turn to a dark, clear solution (indicating formation of RZnX·LiCl).[1][2]

-

Filtration: Stop stirring to let excess Zn settle. Cannulate the supernatant through a syringe filter (PTFE) into a storage Schlenk flask.

Validation (Titration): Titrate a 0.5 mL aliquot with a solution of Iodine (0.5 M in THF). The endpoint is the persistence of a brown color.

-

Target Concentration: 0.6 – 0.9 M.

-

Yield: Typically 80–90%.

Protocol B: Barbier Conditions (In Situ)

Preferred for reactions with unstable electrophiles or when the organozinc species is prone to rapid degradation.

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and maintain an Argon atmosphere.

-

Loading: Charge with Zinc dust (2.0 equiv) and anhydrous THF.

-

Activation: Activate with 1,2-dibromoethane and TMSCl as in Protocol A.

-

Substrate Addition: Add the electrophile (e.g., Aldehyde, 1.0 equiv) and the silylated propargyl bromide (1.2 equiv) simultaneously or premixed in THF.

-

Note: Maintain temperature at 0°C to suppress Wurtz coupling (homo-coupling of the bromide).

-

-

Quench: Hydrolyze with saturated aqueous NH₄Cl.

Data & Regioselectivity Analysis[3][4][5][6][7][8]

The regiochemical outcome is heavily dependent on the steric and electronic influence of the TMS group. The table below compares the silylated reagent against the non-silylated standard.

| Precursor | Major Zn Species (Eq.) | Reaction with R-CHO | Major Product | Mechanism |

| Propargyl Bromide | Allenylzinc (Equilibrium) | Gamma-attack (at CH₂) | Homopropargylic Alcohol | |

| 3-TMS-Propargyl Bromide | Propargylzinc / Mixed | Gamma-attack (at C-TMS) | Allenyl Alcohol |

Key Finding: The TMS group effectively "reverses" the standard regioselectivity observed with simple propargyl zincs. Instead of obtaining the alkyne (homopropargyl) product, the reaction yields the allenyl silane .

Chemical Shift Data (Diagnostic)

To confirm the formation of the reagent:

-

Precursor (¹H NMR):

3.90 ppm (CH₂Br). -

Organozinc (¹H NMR): Shift of the CH₂ signal upfield to

~1.1 - 1.5 ppm (broadened due to dynamic equilibrium).

Troubleshooting & Critical Parameters

-

Moisture Sensitivity:

-

Wurtz Coupling:

-

Incomplete Insertion:

References

-

Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie International Edition, vol. 43, no.[2] 25, 2004, pp. 3333–3336.

- Mesnard, D., & Miginiac, L. "Reaction of 1-bromo-3-trimethylsilyl-2-propyne with aldehydes mediated by zinc." Journal of Organometallic Chemistry, vol. 373, no. 1, 1989, pp. 1–10.

- Chemla, F., & Normant, J. F. "The metallation of 3-trimethylsilyl-1-chloroprop-2-yne and the subsequent reaction with N-benzyl imines." Tetrahedron Letters, vol. 40, 1999.

- Gremaud, L., & Alexakis, A. "Enantioselective Copper-Catalyzed Conjugate Addition of Trimethylsilylpropargyl Zinc Reagents." Angewandte Chemie, vol. 122, 2010.

-

Singer, R. D., & Knochel, P. "Preparation and reactions of polyfunctional organozinc reagents in organic synthesis." Chemical Reviews, vol. 93, no. 2, 1993, pp. 411–451.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 3. BJOC - Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N’-dioxide [beilstein-journals.org]

- 4. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

Application Note: Strategic Synthesis of Functionalized Terminal Alkynes via TBDMS Deprotection

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of complex, polyfunctionalized molecules often relies on the temporary masking of terminal alkynes to prevent unwanted side reactions during cross-coupling (e.g., Sonogashira), Grignard additions, or click-chemistry sequences. While the trimethylsilyl (TMS) group is ubiquitous, the tert-butyldimethylsilyl (TBDMS) group offers superior steric shielding and enhanced stability against mild nucleophiles and acids. However, the unmasking (protiodesilylation) of a TBDMS-protected alkyne in the presence of other sensitive functional groups requires highly orthogonal strategies. This application note details the mechanistic rationale, decision matrices, and self-validating protocols for the chemoselective deprotection of TBDMS alkynes.

Mechanistic Rationale: The Physics of Protiodesilylation

The cleavage of the C(sp)–Si bond relies on two primary thermodynamic and kinetic drivers:

-

Fluoride-Driven Cleavage: Fluoride ions possess an extreme affinity for silicon, driven by the high bond dissociation energy of the Si–F bond (~582 kJ/mol) compared to the Si–C bond (~318 kJ/mol). The fluoride attacks the sterically hindered silicon, forming a pentacoordinate silicate intermediate that expels the alkynyl anion[1].

-

Alkoxide-Driven Cleavage: Methoxide can act as a nucleophile to attack the silicon atom. Because the sp-hybridized alkyne carbon is highly electronegative (with 50% s-character), it acts as a superior leaving group compared to sp² or sp³ carbons. This differential leaving-group ability allows for the selective cleavage of alkynyl-TBDMS groups while leaving aliphatic O-TBDMS ethers completely intact[2].

Strategic Decision Matrix

Selecting the correct deprotection methodology is critical to preventing the degradation of sensitive moieties (e.g., esters, acetals, or aliphatic silyl ethers). The following workflow illustrates the logical decision-making process for functionalized substrates.

Decision matrix for selecting TBDMS alkyne deprotection conditions based on functional groups.

Quantitative Landscape of Deprotection Modalities

| Deprotection Method | Reagents | Solvent System | Temp (°C) | Time (h) | O-TBDMS Tolerance | Ester Tolerance | Typical Yield (%) |

| Fluoride-Mediated | TBAF (1.2 - 1.5 eq) | THF | 0 to 25 | 1 - 4 | Poor | Moderate | 85 - 95 |

| Base-Catalyzed | K₂CO₃ (1.5 - 2.0 eq) | MeOH / THF | 25 | 4 - 16 | Excellent | Poor | 80 - 95 |

| Buffered Fluoride | TBAF / AcOH (1:1) | THF | 0 to 25 | 4 - 12 | Moderate | Good | 75 - 90 |

| Green Catalytic | Na-Ascorbate / CuSO₄ | EtOH / H₂O | 25 | 0.5 - 2 | Excellent | Excellent | 90 - 98 |

Self-Validating Experimental Protocols

Protocol A: Fluoride-Mediated Deprotection (TBAF)

Optimal for robust molecules lacking other silyl ethers.

-

Preparation: Dissolve the TBDMS-protected alkyne in anhydrous THF (0.1 M) under an inert argon atmosphere.

-

Causality: THF acts as an optimal solvent for stabilizing the intermediate tetrabutylammonium alkynyl ion pair. Anhydrous conditions are critical because trace water rapidly hydrates the fluoride ion, drastically reducing its nucleophilicity and stalling the reaction[1].

-

-

Cooling: Cool the reaction vessel to 0 °C in an ice bath.

-

Causality: The formation of the Si–F bond is thermodynamically highly favorable and exothermic. Cooling prevents localized thermal spikes that could induce alkyne polymerization or degrade sensitive functional groups[3].

-

-

Addition: Add TBAF (1.0 M in THF, 1.2 eq) dropwise.

-

Causality: A slight stoichiometric excess compensates for any adventitious moisture and drives the equilibrium toward the pentacoordinate silicate intermediate.

-

-

Reaction: Stir for 1–4 hours, allowing the mixture to warm to ambient temperature.

-

Causality: Warming provides the necessary activation energy to overcome the steric bulk of the tert-butyl group on the silicon atom, which is significantly more hindering than a standard TMS group[2].

-

-

Quenching: Quench with saturated aqueous NH₄Cl.

-

Causality: TBAF is strongly basic. NH₄Cl provides a mild proton source to safely neutralize the basicity and protonate any remaining alkynyl anions without risking acid-catalyzed side reactions (e.g., acetal cleavage)[4].

-

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Base-Catalyzed Deprotection (K₂CO₃/MeOH)

Optimal for molecules containing aliphatic O-TBDMS ethers.

-

Preparation: Dissolve the substrate in a 1:1 mixture of THF and MeOH (0.1 M).

-

Causality: THF ensures the complete dissolution of lipophilic substrates, while MeOH is essential as both the nucleophile (upon deprotonation) and the proton source for the resulting alkyne[2].

-

-

Addition: Add anhydrous K₂CO₃ (1.5 eq).

-

Causality: Potassium carbonate establishes a dynamic equilibrium, generating a low, steady-state concentration of methoxide ions.

-

-

Reaction: Stir at room temperature for 4–16 hours.

-

Causality: The sp-hybridized alkyne carbon is highly electronegative, making it an excellent leaving group. This allows the C–Si bond to be cleaved selectively, leaving aliphatic O-TBDMS ethers entirely intact due to the poor leaving group ability of sp³ alkoxides[2].

-

-

Quenching: Filter the mixture through a pad of Celite and concentrate under reduced pressure.

-

Causality: Removing the inorganic base prior to concentration prevents base-catalyzed degradation or epimerization that can occur as the solution becomes highly concentrated.

-

Protocol C: Mild Green Deprotection (Sodium Ascorbate / CuSO₄)

Optimal for highly sensitive, polyfunctionalized molecules.

-

Preparation: Dissolve the silyl alkyne in a 1:1 mixture of EtOH and H₂O (0.1 M).

-

Causality: This biphasic-compatible solvent system ensures that both the highly polar inorganic salts and the organic substrate remain in solution, maximizing interfacial contact[5].

-

-

Addition: Add sodium ascorbate (3.0 eq) and CuSO₄ (1.0 eq) at room temperature.

-

Causality: The ascorbate reduces Cu(II) to Cu(I). The Cu(I) species coordinates to the alkyne pi-system, increasing the electrophilicity of the silicon atom and facilitating its cleavage under exceptionally mild, near-neutral conditions[5].

-

-

Reaction: Stir for 15–30 minutes at room temperature.

-

Causality: The transition-metal mediation drastically lowers the activation energy, resulting in rapid cleavage without the need for harsh acids or bases.

-

-

Workup: Dilute with EtOAc and wash with aqueous EDTA or NH₄OH.

-

Causality: A chelating wash is strictly necessary to strip the coordinated copper from the terminal alkyne, preventing the formation of explosive copper acetylides or downstream catalyst poisoning.

-

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the system must be self-validated through the following analytical checkpoints:

-

Thin-Layer Chromatography (TLC): The deprotected terminal alkyne will typically exhibit a lower Rf value (more polar) than the TBDMS-protected precursor. Visualize using a KMnO₄ stain; terminal alkynes rapidly oxidize, appearing as bright yellow spots against a purple background.

-

Infrared Spectroscopy (IR): Confirm the appearance of a sharp, distinct C≡C–H stretching frequency at ~3300 cm⁻¹ , which is absent in the protected precursor.

-